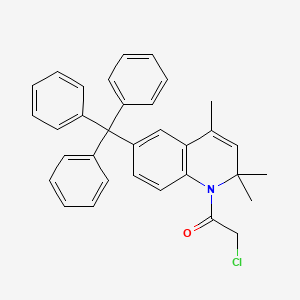

![molecular formula C17H14F3N3O2 B2411689 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 2097888-74-7](/img/structure/B2411689.png)

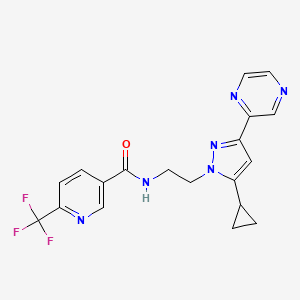

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

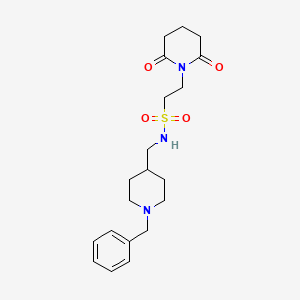

The compound “1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a piperazin-2-one ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Pyridine rings can participate in electrophilic substitution reactions, and amide groups (like in piperazin-2-one) can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen

- TTMSS/AIBN serves as a versatile building block for the synthesis of 1-pyridin-3-yl-β-carboline derivatives. Researchers have developed a novel method involving intramolecular radical reactions, where tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) play crucial roles. The process proceeds via a sultam intermediate, leading to the formation of these derivatives .

- Under specific reaction conditions, α-bromoketones react with 2-aminopyridine to yield N-(pyridin-2-yl)amides. The cleavage of C–C bonds is promoted by iodine (I~2~) and tert-butyl hydroperoxide (TBHP). These mild and metal-free conditions make this transformation valuable in synthetic chemistry .

- TT-Py (3-(pyridin-2-yl)triimidazotriazine) exhibits rich photophysical behavior. Researchers have investigated its excitation-dependent fluorescence and phosphorescence in blended films and crystalline phases. This study sheds light on its unique properties and potential applications in optoelectronics and materials science .

- Due to its intriguing photophysical properties, TTMSS/AIBN derivatives could find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. Their ability to emit fluorescence and phosphorescence under ambient conditions makes them promising candidates for next-generation materials .

- Researchers can explore the biological activity of 1-pyridin-3-yl-β-carboline derivatives synthesized from TTMSS/AIBN. These compounds may exhibit interesting interactions with biological targets, making them potential leads for drug discovery .

- TTMSS/AIBN derivatives could serve as building blocks for designing functional materials. Their unique structures and reactivity open up possibilities for creating supramolecular assemblies, molecular switches, and host-guest systems .

Organic Synthesis and Medicinal Chemistry

C–C Bond Cleavage and Amide Formation

Photophysical Behavior Studies

Materials Science and Optoelectronics

Biological Activity and Drug Discovery

Functional Materials and Supramolecular Chemistry

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-pyridin-3-yl-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)14-6-2-1-5-13(14)16(25)22-8-9-23(15(24)11-22)12-4-3-7-21-10-12/h1-7,10H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRKHJLTLBVAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)